An In-depth Technical Guide to Prop-2-ene-1-seleninic Acid: Synthesis, Properties, and Biological Significance
An In-depth Technical Guide to Prop-2-ene-1-seleninic Acid: Synthesis, Properties, and Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Prop-2-ene-1-seleninic acid, a reactive organoselenium compound. Due to its likely transient nature, this compound is not widely cataloged. This document, therefore, extrapolates from the established chemistry of seleninic acids and related allyl-selenium compounds to provide a foundational understanding for researchers. It covers the compound's nomenclature, predicted properties, detailed potential synthetic protocols, and its putative role in biological systems.
Compound Identification and Properties
Prop-2-ene-1-seleninic acid is an organoselenium oxoacid featuring an allyl group attached to a seleninic acid moiety. Based on IUPAC nomenclature rules for organoselenium compounds, its systematic name is Prop-2-ene-1-seleninic acid .[1][2][3] An extensive search of chemical databases did not yield a specific CAS number for this compound, suggesting it is likely a reactive intermediate that has not been isolated and characterized as a stable substance.
Table 1: Physicochemical Data for Prop-2-ene-1-seleninic Acid and Related Compounds
| Property | Value / Description | Source / Comment |
| IUPAC Name | Prop-2-ene-1-seleninic acid | IUPAC Nomenclature |
| CAS Number | Not found | Likely a transient species |
| Molecular Formula | C₃H₆O₂Se | - |
| Molecular Weight | 153.04 g/mol | - |
| General Structure | R−Se(=O)−OH | General for seleninic acids[4] |
| Predicted Acidity | More acidic than corresponding thiols and alcohols. | General trend for organoselenium compounds.[5] |
| Predicted Reactivity | Unstable, acts as an oxidant. | Analogy with other seleninic acids.[4] |
Proposed Synthetic Protocols
The synthesis of Prop-2-ene-1-seleninic acid is not explicitly described in the literature. However, based on established methods for the preparation of other seleninic acids, two primary synthetic routes are proposed, starting from either diallyl diselenide or allyl selenol.
Diallyl diselenide can be synthesized from elemental selenium and an allyl halide.
Experimental Protocol:
-
To a stirred mixture of sodium borohydride (3.0 eq) in water, add elemental selenium powder (1.0 eq) under an inert atmosphere (e.g., nitrogen).
-
Stir the resulting mixture at room temperature for approximately 1 hour, during which the solution should turn from black to colorless, indicating the formation of sodium selenide (Na₂Se).
-
Slowly add allyl bromide (2.4 eq) in an appropriate solvent (e.g., THF) to the reaction mixture.
-
Continue stirring at room temperature for 2-48 hours, monitoring the reaction by TLC or GC-MS until completion.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude diallyl selenide can be purified by vacuum distillation.[6]
A similar method involves the reaction of selenium metal with allyl bromide under phase-transfer conditions, which has been reported to yield diallyl selenide.[7]
Allyl selenol is a known unstable compound that can be prepared via the reduction of diallyl diselenide.
Experimental Protocol:
-
Prepare diallyl diselenide as described in section 2.1.
-
In a vacuum line apparatus, slowly add tri-n-butyltin hydride (n-Bu₃SnH, 1.5 eq) to a solution of diallyl diselenide (1.0 eq) in a high-boiling solvent like tetraglyme.
-
During the addition, the volatile allyl selenol is continuously removed from the reaction mixture by distillation under vacuum and collected in a cold trap (-80 °C). This method helps to isolate the unstable selenol from the reaction mixture.[8]
The final step involves the oxidation of either the diselenide or the selenol.
Method A: Oxidation of Diallyl Diselenide
Experimental Protocol:
-
Dissolve the purified diallyl diselenide in a suitable solvent such as carbon tetrachloride or chloroform.
-
Cool the solution to a low temperature (e.g., -10 °C to -50 °C).
-
Bubble ozone through the solution until the reaction is complete, which can be indicated by the cessation of ozone uptake. Seleninic anhydrides are typically formed from the ozonolysis of diselenides.[9] Subsequent hydrolysis would yield the seleninic acid.
-
Alternatively, treat the diselenide solution with an oxidizing agent like hydrogen peroxide or t-butyl hydroperoxide.[9][10] Careful control of stoichiometry is crucial to avoid over-oxidation to the corresponding selenonic acid.
Method B: Oxidation of Allyl Selenol
Experimental Protocol:
-
The freshly prepared allyl selenol, collected in a cold trap, should be handled under an inert atmosphere.
-
Dissolve the selenol in a suitable solvent.
-
Treat the solution with an oxidizing agent such as hydrogen peroxide. This method has been used for the synthesis of stable selenenic acids from sterically hindered selenols.[11] Given the instability of allyl selenol, this reaction would need to be performed at low temperatures and with careful monitoring.
The following diagram illustrates a potential synthetic workflow for Prop-2-ene-1-seleninic acid.
Chemical Reactivity
Seleninic acids are versatile reagents in organic synthesis, primarily known for their oxidizing properties. They are key intermediates in selenium-catalyzed oxidations.[4] Prop-2-ene-1-seleninic acid is expected to participate in similar reactions.
-
Oxidizing Agent: In the presence of co-oxidants like hydrogen peroxide, seleninic acids are thought to form peroxyseleninic acids (RSeOOH), which are potent oxidizing species for reactions like epoxidations and Baeyer-Villiger oxidations.[4]
-
Reaction with Thiols: Seleninic acids react readily with thiols to form selenosulfides (R-Se-S-R'). This reaction is a key step in the biological activity of some organoselenium compounds.[12]
-
Allylic Reactivity: The presence of the allyl group introduces additional reactive possibilities, such as electrophilic additions to the double bond or participation in sigmatropic rearrangements, a known reaction pathway for allylic selenoethers upon oxidation.[13]
Biological Significance
Organoselenium compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[14] Seleninic acids, and their precursor selenenic acids, are crucial intermediates in the catalytic cycle of the vital antioxidant enzyme glutathione peroxidase (GPx).[15][16][17][18]
GPx enzymes protect cells from oxidative damage by catalyzing the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent. The catalytic cycle involves the oxidation of a selenocysteine residue in the enzyme's active site to a selenenic acid, which can be further oxidized to a seleninic acid under high oxidative stress.[19] The selenenic/seleninic acid is then reduced back to the active selenol form by glutathione.
The diagram below illustrates the central role of selenenic/seleninic acid intermediates in the glutathione peroxidase catalytic cycle.
References
- 1. acdlabs.com [acdlabs.com]
- 2. iupac.org [iupac.org]
- 3. cuyamaca.edu [cuyamaca.edu]
- 4. Seleninic acid - Wikipedia [en.wikipedia.org]
- 5. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 6. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 401. The oxidation of organoselenium compounds by ozone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. The Unexpected Role of Se(VI) Species in Epoxidations with Benzeneseleninic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities [mdpi.com]
- 17. Glutathione Peroxidase’s Reaction Intermediate Selenenic Acid is Stabilized by the Protein Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chalcogen Bonds in Selenocysteine Seleninic Acid, a Functional GPx Constituent, and in Other Seleninic or Sulfinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
